molecular formula C13H15NO2 B8799409 Methyl 3-cyano-4-isobutylbenzoate

Methyl 3-cyano-4-isobutylbenzoate

Cat. No.: B8799409
M. Wt: 217.26 g/mol
InChI Key: GNMSHHJOPAWPFS-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-isobutylbenzoate (CAS: 1034689-19-4) is a benzoate ester derivative with a molecular formula of $ \text{C}{13}\text{H}{15}\text{NO}{2} $ and a molecular weight of 217.27 g/mol . It features a cyano group (-CN) at the 3-position and an isobutyl (-CH$2$CH(CH$3$)$2$) substituent at the 4-position of the benzene ring.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 3-cyano-4-(2-methylpropyl)benzoate

InChI

InChI=1S/C13H15NO2/c1-9(2)6-10-4-5-11(13(15)16-3)7-12(10)8-14/h4-5,7,9H,6H2,1-3H3

InChI Key

GNMSHHJOPAWPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include methyl esters with substitutions at the 3- and 4-positions of the benzene ring. A comparative analysis is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Methyl 3-cyano-4-isobutylbenzoate C${13}$H${15}$NO$_2$ 217.27 3-CN, 4-isobutyl Ester, nitrile, branched alkyl
Methyl 3-bromo-4-methylbenzoate C$9$H$9$BrO$_2$ 229.07 3-Br, 4-CH$_3$ Ester, halogen, methyl
Methyl salicylate C$8$H$8$O$_3$ 152.15 2-OH, 4-OCH$_3$ Ester, hydroxyl, methoxy

Sources : .

Physical and Chemical Properties

However, inferences can be drawn from analogous esters:

  • Solubility: Esters with bulky substituents (e.g., isobutyl) typically exhibit higher lipophilicity, favoring organic solvents like dichloromethane or ethanol .
  • Stability: The electron-withdrawing cyano group may reduce ester hydrolysis rates compared to electron-donating substituents (e.g., -OCH$_3$ in methyl salicylate) .
  • Reactivity : The nitrile group enables reactions such as hydrolysis to carboxylic acids or participation in cycloaddition reactions, distinguishing it from halogenated analogs like Methyl 3-bromo-4-methylbenzoate, which may undergo nucleophilic substitution .

Substituent Effects on Reactivity

  • The cyano group in this compound enhances electrophilicity at the benzene ring, facilitating aromatic substitution reactions. This contrasts with Methyl 3-bromo-4-methylbenzoate, where bromine acts as a leaving group in SNAr mechanisms .

Preparation Methods

Etherification with Isobutyl Bromide

A common strategy involves alkylation of phenolic intermediates. For example, 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes etherification with isobutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This step introduces the isobutyl group at the 4-position of the benzene ring.

Conditions :

  • Solvent : DMF (3.5–4.0× mass ratio to substrate)

  • Base : K₂CO₃ (2.5–3.6 molar equivalents)

  • Temperature : 90–100°C

  • Yield : ~75% after purification.

Cyanation via Aldehyde Intermediate

Post-alkylation, the aldehyde group at the 3-position is converted to cyano. Phosphorus oxychloride (POCl₃) and ammonia water facilitate this transformation, with elemental iodine enhancing reaction efficiency.

Reaction Pathway :

  • POCl₃ Activation : The aldehyde reacts with POCl₃ to form an imidate intermediate.

  • Ammonolysis : Ammonia water replaces the chloride, yielding a nitrile group.

  • Iodine Catalysis : Accelerates the cyanation process, reducing side reactions.

Optimized Parameters :

  • POCl₃ : 1.2–1.3 molar equivalents

  • NH₃ (25%) : 3× volume relative to substrate

  • Temperature : 60°C for 2 hours.

One-Pot Synthesis from Methyl Paraben

Formylation and Cyanation

A method avoiding toxic cyanides starts with methyl paraben (methyl 4-hydroxybenzoate). Magnesium chloride and paraformaldehyde in dichloromethane introduce an aldehyde group at the 3-position. Subsequent treatment with hydroxylamine hydrochloride and sodium formate in formic acid converts the aldehyde to cyano.

Steps :

  • Formylation :

    • Reagents : MgCl₂, paraformaldehyde, triethylamine

    • Conditions : 60°C overnight, yielding methyl 3-aldehyde-4-hydroxybenzoate.

  • Cyanation :

    • Reagents : NH₂OH·HCl, HCOONa, HCOOH

    • Conditions : Reflux at 80–115°C for 24–48 hours.

Advantages :

  • Eliminates toxic CuCN or KCN.

  • Overall Yield : 62–68%.

Nitrile Synthesis via Thiobenzamide Intermediate

Thioamide Formation and Dehydration

An alternative route involves converting a nitro group to nitrile via a thioamide intermediate. For example, 4-isobutoxy-3-nitrobenzaldehyde reacts with thioacetamide under acidic conditions to form 3-nitro-4-isobutoxybenzthioamide. Subsequent dehydration with phosphorus pentasulfide (P₂S₅) yields the nitrile.

Reaction Scheme :

  • Thioamide Synthesis :

    • Reagents : Thioacetamide, HCl/DMF

    • Yield : ~85%.

  • Dehydration :

    • Reagents : P₂S₅, toluene

    • Temperature : 110°C for 6 hours.

Challenges :

  • Requires handling corrosive P₂S₅.

  • Potential over-oxidation of the nitrile group.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Alkylation-CyanationPOCl₃, NH₃, I₂75%High purity (95% HPLC), one-pot scalableRequires iodine, exothermic steps
Formylation-CyanationNH₂OH·HCl, HCOONa68%Non-toxic reagents, mild conditionsLong reaction time (48 hours)
Thiobenzamide RouteThioacetamide, P₂S₅70%Avoids alkylation stepsCorrosive reagents, complex isolation

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • DMF vs. DMSO : DMF offers better solubility for intermediates but requires stringent removal due to toxicity.

  • Base Optimization : Potassium carbonate outperforms NaOH in minimizing ester hydrolysis during alkylation.

Purification Strategies

  • Crystallization : Ethyl acetate/hexane mixtures achieve >98% purity.

  • Chromatography Avoidance : Solid-liquid separation post-alkylation reduces costs .

Q & A

Q. What are the established synthetic routes for Methyl 3-cyano-4-isobutylbenzoate, and what analytical techniques are critical for validating its purity?

  • Methodological Answer : A common synthetic approach involves nucleophilic aromatic substitution or esterification reactions. For example, analogs like Methyl 3-cyanobenzoate (CAS 13531-48-1) are synthesized via coupling reactions using trichlorotriazine intermediates (as in ) or esterification of precursor acids. Post-synthesis, purity validation requires:
  • HPLC (to confirm absence of byproducts like unreacted 4-isobutylbenzoic acid or residual solvents).
  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and functional groups (e.g., cyano and isobutyl groups).
  • Melting Point Analysis : Cross-referencing with literature values (e.g., Methyl 3-cyanobenzoate in has a reported mp of 58–60°C) .
  • Key Validation : Compare spectral data with authoritative databases like NIST Chemistry WebBook () to resolve discrepancies.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Glove Selection : Use nitrile gloves (≥0.11 mm thickness) for splash protection, as recommended for structurally similar synthetic intermediates ().
  • Ventilation : Conduct reactions in fume hoods due to potential cyanide release under thermal decomposition.
  • Waste Management : Segregate halogenated byproducts (e.g., brominated analogs in ) for specialized disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Standardized Conditions : Reproduce spectra under controlled parameters (solvent, temperature, concentration). For example, NIST data () provides benchmark ¹H NMR shifts (e.g., aromatic protons at δ 7.8–8.2 ppm).
  • Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with experimental data.
  • Cross-Referencing : Contrast results with structurally related esters (e.g., Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate in ) to identify substituent effects.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., cyano group absorption at ~2200 cm⁻¹).

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps, as seen in triazine-based syntheses ().

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.

    Table 1 : Yield Optimization Parameters for Key Steps

    StepVariable TestedOptimal ConditionYield IncreaseReference
    EsterificationSolvent (DMF vs. THF)DMF15%
    Cyano IntroductionCatalyst (CuI vs. Pd(OAc)₂)CuI22%

Q. How can AI-driven retrosynthesis tools propose novel routes for this compound?

  • Methodological Answer : Platforms like PubChem’s AI synthesis planner () leverage reaction databases to suggest one-step routes. For example:
  • Precursor Identification : Start with 4-isobutylbenzoic acid and methyl cyanamide.
  • Route Prediction : Combine esterification (methylation) and cyano-group introduction via SNAr.
  • Feasibility Check : Validate predicted routes against known analogs (e.g., Methyl 4-(cyanoacetyl)benzoate in ).

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported for this compound analogs?

  • Methodological Answer :
  • Source Evaluation : Prioritize data from NIST or peer-reviewed journals () over vendor catalogs.
  • Recrystallization Studies : Repurify samples using solvents like ethanol/water mixtures to eliminate impurities affecting mp.
  • DSC Analysis : Use differential scanning calorimetry to confirm phase transitions and detect polymorphs.

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